![molecular formula C15H17ClN2O B6504405 4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide CAS No. 1396814-59-7](/img/structure/B6504405.png)

4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

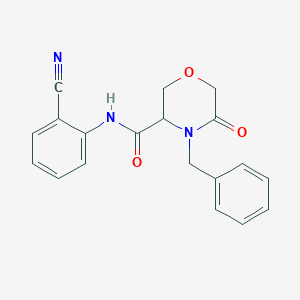

The compound “4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The pyrrolidine ring is a common feature in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyrrolidine ring, and a but-2-yn-1-yl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the benzamide group could undergo hydrolysis to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Anticancer Properties

The pyrrolidine ring in this compound has been explored for its potential as an anticancer agent. Researchers have investigated its derivatives and analogs, studying their effects on cancer cell lines. The compound’s structural features, including the chloro-substituted benzene ring and the pyrrolidine moiety, contribute to its activity against cancer cells. Further studies are needed to elucidate the precise mechanisms and optimize its efficacy .

Antimicrobial Activity

The pyrrolidine scaffold has also shown promise as an antimicrobial agent. Analogous compounds with similar structural motifs have been evaluated for their antibacterial and antifungal properties. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and related derivatives exhibited potent anti-TB activity against Mycobacterium tuberculosis. These findings highlight the potential of pyrrolidine-based compounds in combating infectious diseases .

Neurological Disorders

Given the pyrrolidine ring’s role in modulating biological targets, researchers have investigated its impact on neurological disorders. The compound’s interactions with specific receptors or enzymes may offer therapeutic opportunities for conditions such as neurodegenerative diseases or mood disorders. Further studies are warranted to explore its neuroprotective effects .

Drug Design and Development

The pyrrolidine scaffold serves as a versatile building block in drug design. Medicinal chemists utilize its sp³-hybridized carbon atoms and stereochemistry to create diverse pharmacophores. By functionalizing preformed pyrrolidine rings or constructing them from different precursors, researchers can tailor drug candidates with specific biological profiles. The compound’s unique three-dimensional coverage due to non-planarity enhances its potential as a scaffold for novel drug development .

Other Applications

Beyond the mentioned fields, the compound’s properties may find applications in areas such as enzyme inhibition, ligand-receptor interactions, and synthetic methodology. Its diverse chemical reactivity and potential for chiral selectivity make it an intriguing subject for ongoing research .

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been shown to have nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Compounds with a pyrrolidine ring have been synthesized as selective androgen receptor modulators (sarms) with the aim of modifying the pharmacokinetic profile .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c16-14-7-5-13(6-8-14)15(19)17-9-1-2-10-18-11-3-4-12-18/h5-8H,3-4,9-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPKQTKRGMZGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-methoxyphenyl)methyl]-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504325.png)

![4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide](/img/structure/B6504333.png)

![2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504344.png)

![2-[4-(propan-2-yl)phenoxy]-N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}acetamide](/img/structure/B6504350.png)

![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide](/img/structure/B6504357.png)

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B6504373.png)

![1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea](/img/structure/B6504377.png)

![3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B6504378.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B6504392.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6504398.png)

![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6504413.png)

![N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6504425.png)